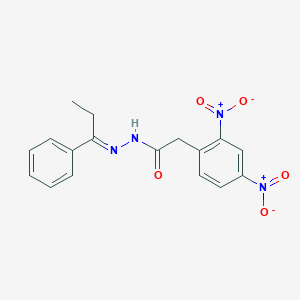

2-(2,4-dinitrophenyl)-N'-(1-phenylpropylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-dinitrophenyl)-N'-(1-phenylpropylidene)acetohydrazide, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow crystalline powder that is highly reactive towards carbonyl groups, making it a useful reagent for the detection and quantification of aldehydes and ketones.

Mechanism of Action

DNPH reacts with carbonyl groups to form a stable hydrazone derivative. The reaction is rapid and irreversible, making DNPH a highly sensitive reagent for the detection of carbonyl-containing compounds. The reaction is pH-dependent, and the optimum pH for the reaction is around 2-4.

Biochemical and Physiological Effects:

DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not undergo significant metabolism in the body. However, it is important to handle DNPH with care as it is a potential hazard to human health.

Advantages and Limitations for Lab Experiments

DNPH is a highly sensitive reagent for the detection of aldehydes and ketones. It is relatively easy to use and can be applied to a wide range of matrices. However, DNPH has some limitations, including its sensitivity to pH and the potential for interference from other carbonyl-containing compounds. DNPH is also a potential hazard to human health and should be handled with care.

Future Directions

There are several potential future directions for the use of DNPH in scientific research. One area of interest is the development of new derivatives of DNPH that are more selective for specific carbonyl-containing compounds. Another area of interest is the development of new analytical methods that can improve the sensitivity and accuracy of DNPH-based assays. Additionally, there is potential for the use of DNPH in the development of new diagnostic tools for carbonyl-related diseases such as diabetes and Alzheimer's disease.

Conclusion:

In conclusion, DNPH is a highly useful reagent for the detection and quantification of aldehydes and ketones in scientific research. It has a wide range of applications and is relatively easy to use. However, it is important to handle DNPH with care as it is a potential hazard to human health. There are several potential future directions for the use of DNPH in scientific research, and it will be interesting to see how this reagent is further developed and applied in the future.

Synthesis Methods

DNPH can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with acetylacetone. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is DNPH, which can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

DNPH is widely used in scientific research for the detection and quantification of aldehydes and ketones. It is a useful reagent for the analysis of carbonyl-containing compounds in various matrices such as air, water, and food. DNPH is also used in the analysis of proteins, peptides, and amino acids.

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTZDZOGNKNHMQ-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)

![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)

![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)

![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5408863.png)

![methyl {3-(4-ethylphenyl)-5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5408869.png)

![N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide](/img/structure/B5408883.png)

![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5408897.png)

![3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one](/img/structure/B5408903.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)

![methyl 4-ethyl-5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5408920.png)